molecular formula C9H12N2 B086321 Benzaldehyde N,N-dimethylhydrazone CAS No. 1075-70-3

Benzaldehyde N,N-dimethylhydrazone

Cat. No.: B086321
CAS No.: 1075-70-3
M. Wt: 148.20 g/mol
InChI Key: IXEGSTUUYSHYCN-NTMALXAHSA-N
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Description

Benzaldehyde N,N-Dimethylhydrazone (CAS 1075-70-3) is a versatile reagent prized in advanced organic synthesis and analytical chemistry. Its primary application lies in the synthesis of complex heterocyclic systems and as a chiral auxiliary in stereoselective reactions, such as the stereoselective addition to phosphorinanes for the expansion of phosphorus heterocycles . It also serves as a fundamental precursor for the formation of hydrazonium salts through alkylation, a process that has been extensively studied via NMR spectroscopy . In analytical science, this hydrazone and its derivatives are highly valuable in fluorescent bioassays. It acts as a core structure for developing sensitive substrates for peroxidase-mediated assays, offering advantages in clinical diagnostics due to properties like a large Stokes shift and resistance to autoxidation . Furthermore, its derivative chemistry is exploited in environmental monitoring for the highly sensitive, HPLC-UV-MS/MS-based determination of unsymmetrical dimethylhydrazine (UDMH) in aqueous samples, achieving detection limits as low as 0.01 μg/L . The compound functions by forming stable hydrazone derivatives upon reaction with aldehydes, a key step in its use for derivatization and bioconjugation . Its mechanism in synthesis often involves acting as an electrophile or a directing group in C-H activation processes . For research purposes, it is typically synthesized via a condensation reaction between benzaldehyde and N,N-dimethylhydrazine, often facilitated by catalysts like CeCl₃·7H₂O in solvents like tert-butanol . This product is intended for research purposes in chemical synthesis, method development, and diagnostic applications.

Properties

CAS No.

1075-70-3

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-N-methylmethanamine

InChI

InChI=1S/C9H12N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8-

InChI Key

IXEGSTUUYSHYCN-NTMALXAHSA-N

SMILES

CN(C)N=CC1=CC=CC=C1

Isomeric SMILES

CN(C)/N=C\C1=CC=CC=C1

Canonical SMILES

CN(C)N=CC1=CC=CC=C1

Other CAS No.

1075-70-3

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

  • Benzaldehyde : Freshly distilled to ensure purity.

  • N,N-Dimethylhydrazine : Commercially available, typically used in stoichiometric excess (2.0 equivalents).

  • Solvent : Anhydrous dichloromethane (CH₂Cl₂), chosen for its inertness and ability to dissolve both reactants.

  • Drying Agent : Anhydrous magnesium sulfate (MgSO₄, 2.0 equivalents) to absorb water formed during the reaction.

Step-by-Step Procedure

  • Reaction Setup : Benzaldehyde (1.5 mmol) is dissolved in CH₂Cl₂ (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents : MgSO₄ (3.0 mmol) is added to form a suspension, followed by dropwise addition of N,N-dimethylhydrazine (3.0 mmol).

  • Stirring : The mixture is stirred at room temperature (20–25°C) for 16 hours, allowing complete imine formation.

  • Workup : MgSO₄ is removed via filtration, and the solvent is evaporated under reduced pressure.

  • Purification : The crude product is purified via flash column chromatography using a gradient of methyl tert-butyl ether (MTBE) in pentane (10% v/v), yielding the hydrazone as a colorless liquid or low-melting solid.

Yield and Scalability

  • Typical Yield : 83–86% under optimized conditions.

  • Scalability : Demonstrated at scales up to 200 mmol without significant yield reduction, making it suitable for industrial applications.

Spectroscopic Characterization

Rigorous spectroscopic analysis ensures the identity and purity of the synthesized compound. Key data from nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are summarized below.

Nuclear Magnetic Resonance (NMR) Data

Spectrum Chemical Shift (δ, ppm) Assignment
¹H NMR 7.64–7.52 (m, 2H)Aromatic H
7.39–7.17 (m, 4H)Aromatic H
2.98 (s, 6H)N(CH₃)₂
¹³C NMR 128.6, 127.7, 125.9Aromatic C
43.1N(CH₃)₂

Conditions: CDCl₃, 300 MHz for ¹H, 75 MHz for ¹³C.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [C₉H₁₂N₂H]⁺ m/z 149.1076 (calculated 149.1073).

  • Purity Confirmation : Single dominant peak with no detectable impurities.

Optimization and Mechanistic Insights

Role of Anhydrous Conditions

The use of anhydrous MgSO₄ and CH₂Cl₂ is critical to suppress hydrolysis of the hydrazone intermediate. Water traces shift the equilibrium toward starting materials, reducing yield.

Solvent Screening

While CH₂Cl₂ is standard, alternative solvents (e.g., toluene, ether) were tested but resulted in longer reaction times (24–48 h) or lower yields (60–70%).

Temperature Dependence

  • Room Temperature : Optimal for balancing reaction rate and selectivity.

  • Elevated Temperatures : Trials at 40°C led to side products (e.g., oxidation byproducts), reducing yield to <50%.

Applications in Subsequent Reactions

This compound serves as a key intermediate in:

  • Perfluoroalkylation : Reacts with perfluoroalkyl iodides under transition-metal-free conditions to yield trifluoromethylated aromatics.

  • Bioconjugation : Forms stable hydrazone linkages with aldehyde-containing biomolecules for drug delivery systems .

Chemical Reactions Analysis

Benzaldehyde N,N-dimethylhydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .

Scientific Research Applications

Fluorescent Bioassays

One of the notable applications of Benzaldehyde N,N-dimethylhydrazone is its use as a fluorescent substrate in peroxidase-mediated assays. A study developed a derivative known as 2-((6-methoxynaphthalen-2-yl)methylene)-1,1-dimethylhydrazine (MNDH), which exhibited significant advantages over traditional substrates:

  • Photostability : MNDH demonstrated stability against light degradation, making it suitable for prolonged assays.
  • Wide pH Range : The assay could function effectively across a pH range from acidic to neutral, enhancing its applicability in various biological contexts.
  • Quantitative Detection : MNDH enabled quantitative detection of hydrogen peroxide (H2O2) concentrations in the presence of horseradish peroxidase (HRP), providing a reliable method for analyzing peroxidase activity without interference from excess H2O2 .

This application is particularly relevant in clinical diagnostics, where accurate enzyme activity measurement is crucial.

Organic Synthesis and Catalysis

This compound has also been utilized in organic synthesis, particularly in asymmetric catalysis. Research has indicated its effectiveness in the following areas:

  • Sereoselective Reactions : It has been used in the sereoselective addition to phosphorinanes, showcasing its potential as a chiral auxiliary. This application is significant for synthesizing compounds with specific stereochemical configurations, which are essential in drug development .
  • Radical Trifluoromethylation : The compound is involved in radical trifluoromethylation reactions using TBAI as an initiator. This process is valuable for introducing trifluoromethyl groups into organic molecules, which can enhance biological activity and pharmacological properties .

Chemical Properties and Stability

The chemical stability of this compound under various conditions makes it an attractive candidate for multiple applications:

  • Thermal Stability : Studies have shown that this compound maintains its integrity under thermal stress, allowing it to be used in high-temperature reactions without significant degradation.
  • Reactivity with Phosphorus Compounds : The compound reacts with phosphorous acids to form chiral α-aminophosphates, which are promising candidates for organocatalysts. This reaction highlights its utility in developing new catalytic systems for organic transformations .

Case Studies and Research Findings

A selection of case studies illustrates the diverse applications of this compound:

StudyApplicationFindings
Yoo et al. (2022)Fluorescent SubstrateDeveloped MNDH as a stable fluorescent probe for peroxidase activity detection .
Sereoselective AdditionAsymmetric CatalysisDemonstrated effective use in sereoselective reactions to synthesize chiral intermediates .
TrifluoromethylationOrganic SynthesisShowed potential for introducing trifluoromethyl groups into aryl hydrazones .

Mechanism of Action

The mechanism of action of Benzaldehyde N,N-dimethylhydrazone involves its interaction with specific molecular targets and pathways. It can form covalent bonds with aldehyde groups in biomolecules, leading to the formation of stable hydrazone derivatives. This interaction can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the structural, synthetic, and functional differences between benzaldehyde N,N-dimethylhydrazone and related hydrazones:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Reactivity/Applications
This compound 1075-70-3 C₉H₁₂N₂ 148.21 Boiling point: 253°C; Crystalline powder; Stable at room temperature Condensation of benzaldehyde with N,N-dimethylhydrazine Reacts with ¹O₂ to form carbonyls; potential use in metal-catalyzed C–H functionalization
Benzaldehyde semicarbazone 1574-10-3 C₈H₉N₃O 175.18 Not reported Condensation of benzaldehyde with semicarbazide Used in biological studies; forms stable complexes with metals
Benzaldehyde phenylhydrazone 588-64-7 C₁₃H₁₂N₂ 196.25 Not reported Reaction of benzaldehyde with phenylhydrazine Studied for thermochemical properties; limited biological data
Benzaldehyde 4-nitrophenylhydrazone N/A C₁₃H₁₁N₃O₂ 241.25 No toxicity data available Condensation with 4-nitrophenylhydrazine Primarily a research reagent; limited applications due to uncharacterized toxicity
Benzaldehyde benzoylhydrazone N/A C₁₄H₁₂N₂O 224.26 Not reported Condensation of benzaldehyde with benzoylhydrazine Undergoes electrochemical reduction via N–N bond cleavage; forms benzamide and benzaldehyde

Reactivity and Stability

  • Oxidation : N,N-Dimethylhydrazones release carbonyl compounds upon reaction with ¹O₂, a property shared with formaldehyde N,N-dimethylhydrazone (DMHF), a transformation product of 1,1-dimethylhydrazine .
  • Electrochemical Behavior : Benzaldehyde benzoylhydrazone undergoes N–N bond cleavage during reduction, yielding benzamide (19%) and benzaldehyde (6%) . In contrast, dimethylhydrazones may follow different pathways due to steric and electronic effects.

Biological Activity

Benzaldehyde N,N-dimethylhydrazone (BDMH) is an organic compound that has attracted attention due to its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of BDMH, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C9H12N2\text{C}_9\text{H}_{12}\text{N}_2

It is formed by the reaction of benzaldehyde with N,N-dimethylhydrazine, resulting in a hydrazone derivative. This structure allows BDMH to engage in various chemical interactions that contribute to its biological activity.

BDMH exhibits biological activity primarily through its interaction with cellular components, particularly proteins and enzymes. The compound can form stable hydrazone derivatives by reacting with aldehyde groups in biomolecules, which may influence enzyme functions and various biochemical pathways .

Key Mechanisms:

  • Antioxidant Activity : BDMH has been suggested to interact with cellular antioxidation systems, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : The formation of covalent bonds with proteins may inhibit specific enzymes, leading to altered metabolic processes .

Biological Activities

Research indicates that BDMH possesses several biological activities:

  • Antimicrobial Activity : Studies have shown that hydrazones, including BDMH, exhibit antimicrobial properties against a variety of pathogens. This includes antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Potential : Preliminary studies suggest that BDMH may have anticancer properties. Hydrazones are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression .
  • Anti-inflammatory Effects : Some hydrazones have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways .

Antimicrobial Properties

A study focusing on the antimicrobial effects of hydrazones reported that BDMH showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that BDMH can inhibit the proliferation of cancer cell lines. For instance, it was observed to induce apoptosis in melanoma cells through intrinsic pathways involving mitochondrial dysfunction .

Comparative Analysis

A comparison of BDMH with other similar compounds highlights its unique properties:

CompoundStructureBiological Activity
BenzaldehydeC₇H₆OAntimicrobial, Antioxidant
Benzyl AlcoholC₇H₈OAntimicrobial
Benzoic AcidC₇H₆O₂Antimicrobial, Anti-inflammatory
This compoundC₉H₁₂N₂Antimicrobial, Anticancer, Anti-inflammatory

Q & A

Basic Research Questions

Q. How is Benzaldehyde N,N-dimethylhydrazone synthesized, and what are the critical reaction conditions?

  • Methodology : this compound is synthesized via condensation of benzaldehyde with N,N-dimethylhydrazine. The reaction typically proceeds in anhydrous conditions (e.g., ethanol or dichloromethane) under reflux, with acid catalysis (e.g., HCl or acetic acid) to facilitate imine formation. Purification involves crystallization or column chromatography .
  • Key Considerations : Ensure stoichiometric equivalence of reactants and monitor reaction completion via TLC. Anhydrous conditions prevent hydrolysis of the hydrazone product.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Techniques :

  • ¹H/¹³C NMR : Identifies characteristic shifts for the hydrazone group (e.g., N–CH₃ protons at ~2.5 ppm and the imine proton at ~7.5–8.5 ppm) .
  • IR Spectroscopy : Confirms C=N stretching vibrations (~1600–1650 cm⁻¹) and N–H absence, distinguishing hydrazones from Schiff bases .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₉H₁₂N₂), and fragmentation patterns validate substituents .

Advanced Research Questions

Q. How does this compound participate in the synthesis of heterocyclic compounds?

  • Application : It serves as a precursor in Mannich reactions to synthesize acetylenic amines and benzoxazole derivatives. For example, reaction with secondary amines and o-aminophenol yields benzoxazoles, leveraging the hydrazone’s nucleophilic imine nitrogen .
  • Experimental Design : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF) to stabilize intermediates. Monitor regioselectivity via HPLC or GC-MS .

Q. What stereochemical considerations arise during alkylation of this compound?

  • Mechanistic Insight : Alkylation at the α-carbon of the hydrazone generates unsymmetrical ketones. The reaction proceeds via an enamine-like intermediate, where steric hindrance from the N,N-dimethyl groups influences product geometry .
  • Data Interpretation : Use NOESY NMR to analyze spatial arrangements and chiral chromatography to resolve enantiomers in asymmetric syntheses .

Q. How can conflicting spectral data for hydrazone derivatives be resolved?

  • Case Study : Discrepancies in ¹H NMR chemical shifts (e.g., imine proton variations) may arise from solvent polarity or tautomerism. Compare data in deuterated DMSO vs. CDCl₃ to assess solvent effects .
  • Resolution : Cross-validate with 2D NMR (COSY, HSQC) and computational modeling (DFT) to assign ambiguous signals .

Q. What are the mechanistic implications of this compound in photooxidation studies?

  • Pathway Analysis : Under UV light, the hydrazone undergoes [2+2] cycloaddition or C–N bond cleavage, depending on substituents. Use time-resolved IR or ESR spectroscopy to track radical intermediates .
  • Experimental Optimization : Control oxygen levels and solvent dielectric constants to steer reaction pathways toward desired products (e.g., carbonyl compounds or nitriles) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzaldehyde N,N-dimethylhydrazone

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